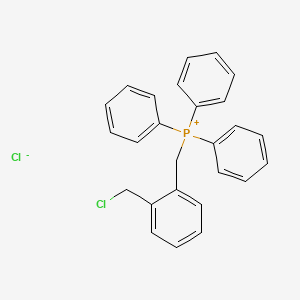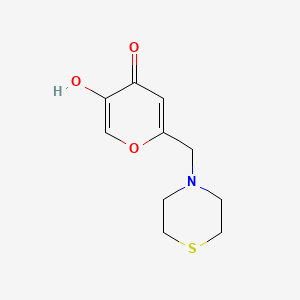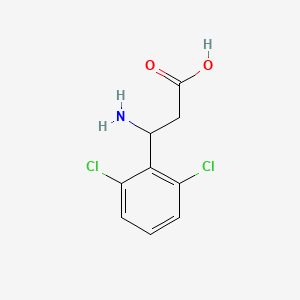
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de (2-(chlorométhyl)benzyle)triphénylphosphonium est un composé chimique de formule moléculaire C25H21Cl2P. Il s'agit d'un sel de phosphonium couramment utilisé en synthèse organique, en particulier dans les réactions de Wittig. Ce composé est connu pour son rôle de réactif dans la formation de liaisons doubles carbone-carbone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de (2-(chlorométhyl)benzyle)triphénylphosphonium implique généralement la réaction du chlorure de 2-chlorobenzyle avec la triphénylphosphine. La réaction est effectuée dans un solvant organique tel que l'acétone ou le méthanol, et le mélange est chauffé sous reflux. Le produit précipite sous forme de solide blanc, qui est ensuite filtré et purifié .
Méthodes de production industrielle
À l'échelle industrielle, la production du chlorure de (2-(chlorométhyl)benzyle)triphénylphosphonium suit des voies de synthèse similaires mais avec des conditions de réaction optimisées pour augmenter le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie sont des pratiques courantes pour garantir une production de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de (2-(chlorométhyl)benzyle)triphénylphosphonium subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : l'ion chlorure peut être substitué par d'autres nucléophiles.
Réactions de Wittig : il est utilisé pour former des alcènes en réagissant avec des composés carbonylés.
Oxydation et réduction : Il peut participer à des réactions redox dans des conditions spécifiques.
Réactifs et conditions courants
Nucléophiles : tels que les amines et les alcools pour les réactions de substitution.
Composés carbonylés : pour les réactions de Wittig afin de former des alcènes.
Agents oxydants : tels que le permanganate de potassium pour les réactions d'oxydation.
Principaux produits formés
Alcènes : provenant des réactions de Wittig.
Sels de phosphonium substitués : provenant des réactions de substitution.
Applications de recherche scientifique
Le chlorure de (2-(chlorométhyl)benzyle)triphénylphosphonium a une large gamme d'applications dans la recherche scientifique :
Chimie : utilisé comme réactif en synthèse organique, en particulier dans la formation d'alcènes par des réactions de Wittig.
Biologie : étudié pour son utilisation potentielle dans les tests biochimiques et comme sonde pour l'étude des processus cellulaires.
Médecine : exploré pour ses applications thérapeutiques potentielles, notamment comme agent antimicrobien.
Industrie : Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques
Mécanisme d'action
Le mécanisme d'action du chlorure de (2-(chlorométhyl)benzyle)triphénylphosphonium implique son rôle de sel de phosphonium dans les réactions de Wittig. Il réagit avec les composés carbonylés pour former un intermédiaire ylide, qui subit ensuite une cycloaddition [2+2] pour former un intermédiaire oxaphosphetane. Cet intermédiaire se décompose pour former l'alcène souhaité et un sous-produit d'oxyde de triphénylphosphine .
Applications De Recherche Scientifique
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes through Wittig reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (2-(Chloromethyl)benzyl)triphenylphosphonium chloride involves its role as a phosphonium salt in Wittig reactions. It reacts with carbonyl compounds to form a ylide intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate decomposes to form the desired alkene and a triphenylphosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de benzyltriphénylphosphonium
- Chlorure de (chlorométhyl)triphénylphosphonium
Unicité
Le chlorure de (2-(chlorométhyl)benzyle)triphénylphosphonium est unique en raison de la présence du groupe chlorométhyle, qui améliore sa réactivité dans les réactions de substitution. Cela en fait un réactif polyvalent en synthèse organique par rapport à ses analogues .
Propriétés
Formule moléculaire |
C26H23Cl2P |
|---|---|
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
[2-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H23ClP.ClH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1 |
Clé InChI |
WHEQDLSGXBRHBV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)





![6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B12116355.png)



![Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12116397.png)
![Acetic acid, [[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio]-](/img/structure/B12116398.png)

![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12116419.png)
